molecular formula C14H11Cl2FO2S B1621855 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene CAS No. 244278-71-5

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

Cat. No. B1621855
CAS RN: 244278-71-5
M. Wt: 333.2 g/mol
InChI Key: ZJBXMTBRZXTWJA-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CESF, and it has been widely studied for its potential use in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

Synthesis and Catalysis

  • The stereoselective synthesis of fluorostyrene derivatives through nucleophilic desulfinylation demonstrates the utility of α-fluorocarbenoids derived from similar compounds, suggesting potential applications in organic synthesis and materials science (Uno et al., 1992).
  • Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, indicates potential for fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

Materials Science

  • The synthesis of partially sulfonated poly(arylene ether sulfone)s and their ability to self-assemble into micelles in aqueous solutions, leading to the growth of Cu2S nanowires under ambient conditions, underscores the potential of such compounds in nanomaterials synthesis and applications (Park et al., 2015).
  • The development of new polyimides derived from a diamine containing sulfone and oxyethylene units for use in flexible, transparent, and tough polyimide films with potential applications in advanced technologies and materials (Liaw et al., 1999).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile, forming sigma bonds with nucleophilic sites on biomolecules . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase are particularly noteworthy, as these enzymes are involved in the metabolism and detoxification of xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways that regulate cell growth and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and inflammatory processes, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins, leading to the inhibition or activation of their functions . For example, the compound can form adducts with DNA, resulting in the inhibition of DNA replication and transcription. Additionally, it can inhibit the activity of enzymes like cytochrome P450 by binding to their active sites, thereby preventing the metabolism of other substrates. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety in biological systems.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and cellular respiration. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBXMTBRZXTWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381510
Record name 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244278-71-5
Record name 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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